molecular formula C21H26N4OS B2959212 2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone CAS No. 2034320-84-6

2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2959212
CAS RN: 2034320-84-6
M. Wt: 382.53
InChI Key: NEXCIZTXCQTCDV-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the class of benzylthioethanone compounds, which are known for their diverse biological activities.

Scientific Research Applications

Antiviral Research

Compounds structurally related to "2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone" have been explored for their antiviral activities, specifically targeting HIV. For instance, derivatives synthesized from similar piperazine compounds were evaluated for their anti-HIV-1 and anti-HIV-2 activities, showing potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Analgesic and Anti-inflammatory Activities

Research into compounds with a piperazine moiety has demonstrated significant analgesic and anti-inflammatory activities. A study on derivatives of 1-(3-methyl-2-benzoxazolinone-6-yl)-2-(4-substituted piperazine-1-yl)ethanone and ethanol showed higher analgesic activity than aspirin and notable anti-inflammatory effects without inducing gastric ulceration (Palaska et al., 1993).

Electrochemical Synthesis Applications

In the field of electrochemical synthesis, related compounds have been synthesized through electrochemical oxidation processes. These studies offer insights into the mechanisms of electrochemical reactions and the potential for developing novel compounds with therapeutic applications (Amani & Nematollahi, 2012).

Antimicrobial Activities

Novel piperazine derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown potent effects against a range of pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Zaidi et al., 2021).

properties

IUPAC Name

2-benzylsulfanyl-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4OS/c26-21(16-27-15-17-6-2-1-3-7-17)25-12-10-24(11-13-25)20-14-18-8-4-5-9-19(18)22-23-20/h1-3,6-7,14H,4-5,8-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEXCIZTXCQTCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylthio)-1-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethanone

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